molecular formula C8H6F3NO4 B8367418 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol

2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol

Cat. No.: B8367418
M. Wt: 237.13 g/mol
InChI Key: JFVHMGYMENBNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol is an organic compound characterized by the presence of a nitrophenyl group and a trifluoroethane diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol typically involves the reaction of 4-nitrobenzaldehyde with trifluoroacetic acid and a reducing agent. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar conditions as described above. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.

    Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2).

Major Products Formed

    Reduction: 1-(4-Aminophenyl)-2,2,2-trifluoroethane-1,1-diol.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoroethane diol moiety can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol: Unique due to the presence of both nitrophenyl and trifluoroethane diol groups.

    1-(4-Nitrophenyl)-2,2,2-trifluoroethane-1,1-dione: Lacks the diol moiety, resulting in different chemical properties.

    1-(4-Aminophenyl)-2,2,2-trifluoroethane-1,1-diol: Contains an amino group instead of a nitro group, leading to different reactivity.

Uniqueness

This compound is unique due to its combination of a nitrophenyl group and a trifluoroethane diol moiety

Properties

Molecular Formula

C8H6F3NO4

Molecular Weight

237.13 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-nitrophenyl)ethane-1,1-diol

InChI

InChI=1S/C8H6F3NO4/c9-8(10,11)7(13,14)5-1-3-6(4-2-5)12(15)16/h1-4,13-14H

InChI Key

JFVHMGYMENBNDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(O)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-nitro-benzoic acid methyl ester (1.8 g, 9.9 mmol), trimethyl-trifluoromethyl-silane (2.0 ml, 12.8 mmol) and anhydrous dichloromethane (20 ml), cooled at −78° C., was added a solution of tetrabutylammonium fluoride in dichloromethane (1 M, 0.5 ml) previously dried over 4A molecular sieves. After stirring for 72 hours, hydrochloric acid (1 M, 50 ml) was added. The mixture was treated with saturated aqueous sodium chloride solution (100 ml) and extracted with ethyl acetate (100 ml). The organic extract was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with ethyl acetate-hexane (1:3) providing 2,2,2-trifluoro-1-(4-nitro-phenyl)-ethane-1,1-diol (1.1 g, 47% yield).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

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